CYP11B1 Inhibition: 900-Fold Species-Selectivity Window Between Human and Rat Isoforms
Ethyl 2-benzylidene-3-oxobutanoate exhibits a pronounced species-dependent inhibition of cytochrome P450 11B1 (CYP11B1). Against the human isoform, the compound displays an IC50 of 2 nM, whereas inhibition of the rat ortholog is approximately 900-fold weaker, with an IC50 of 1,800 nM [1]. This differential is not commonly observed among simple benzylidene-β-keto esters, where CYP inhibition is typically promiscuous and non-selective. The data were generated in the same assay format (V79MZ cell expression, [1,2-³H]-11-deoxycorticosterone substrate, HPLC readout), allowing direct cross-species comparison.
| Evidence Dimension | CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Human CYP11B1 IC50 = 2 nM |
| Comparator Or Baseline | Rat CYP11B1 IC50 = 1,800 nM (same compound, different species) |
| Quantified Difference | ~900-fold greater potency against human vs. rat CYP11B1 |
| Conditions | V79MZ hamster cell expression system; [1,2-³H]-11-deoxycorticosterone substrate; 6 h incubation; HPLC analysis (BindingDB/ChEMBL curated data) |
Why This Matters
For users selecting this compound as a CYP11B1 tool inhibitor or lead scaffold, the stark human-vs-rat selectivity dictates that only human-relevant assays are appropriate for activity validation, preventing false-negative conclusions from rodent screening.
- [1] BindingDB BDBM50239789 (CHEMBL4097298). Affinity Data: IC50 2 nM (human CYP11B1) and IC50 1.80E+3 nM (rat CYP11B1) expressed in V79MZ cells. Curated by ChEMBL. View Source
